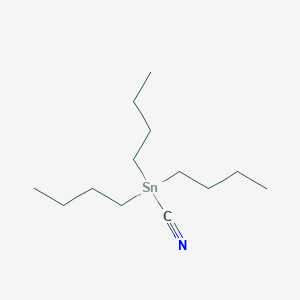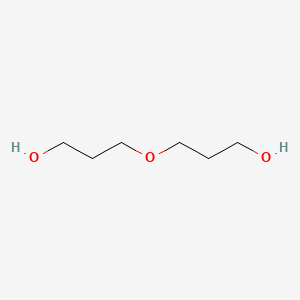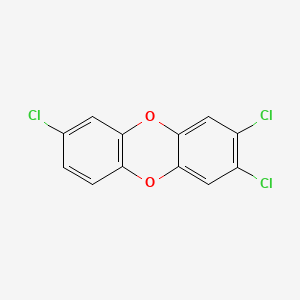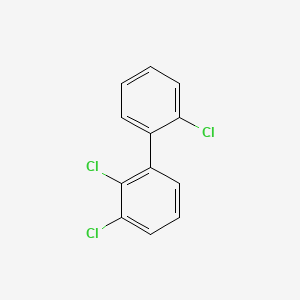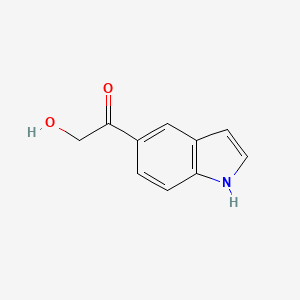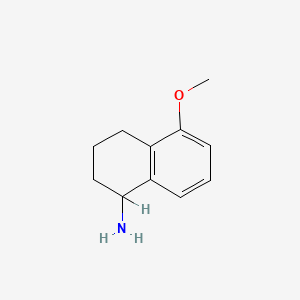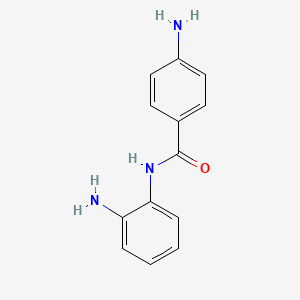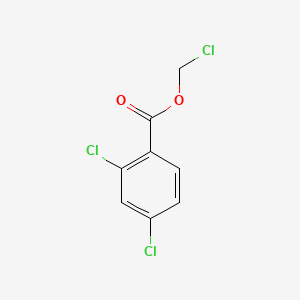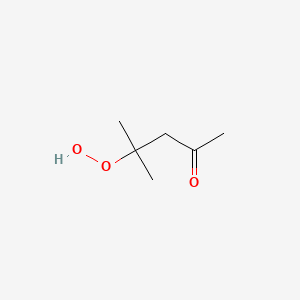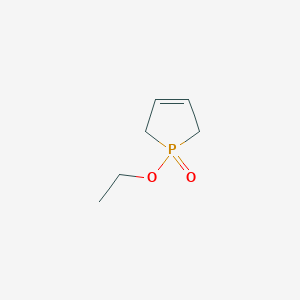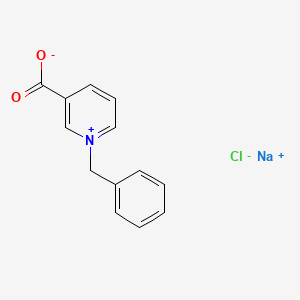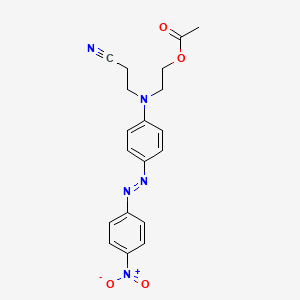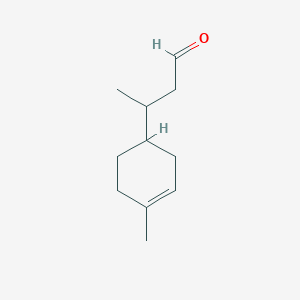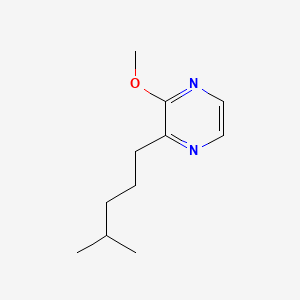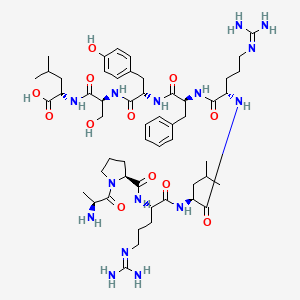
Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptides are short chains of amino acids linked by peptide bonds. They are essentially smaller versions of proteins and can perform a wide variety of functions in the body, depending on their amino acid sequence. The peptide you mentioned is a nonapeptide, meaning it consists of nine amino acids: Alanine, Proline, Arginine, Leucine, Arginine, Phenylalanine, Tyrosine, Serine, and Leucine .
Synthesis Analysis
Peptides are typically synthesized in the lab using a technique called solid-phase peptide synthesis (SPPS). This method involves attaching the first amino acid to a solid support, then sequentially adding the remaining amino acids one at a time .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Each amino acid has unique properties that can affect the overall structure of the peptide .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, mostly involving the formation or breakage of peptide bonds. They can also be modified post-synthesis through processes like phosphorylation, glycosylation, and disulfide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and charge, are determined by the properties of the amino acids in its sequence .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83N15O12/c1-29(2)24-37(63-44(72)36(15-10-22-60-53(57)58)62-49(77)42-16-11-23-68(42)50(78)31(5)54)45(73)61-35(14-9-21-59-52(55)56)43(71)64-38(26-32-12-7-6-8-13-32)46(74)65-39(27-33-17-19-34(70)20-18-33)47(75)67-41(28-69)48(76)66-40(51(79)80)25-30(3)4/h6-8,12-13,17-20,29-31,35-42,69-70H,9-11,14-16,21-28,54H2,1-5H3,(H,61,73)(H,62,77)(H,63,72)(H,64,71)(H,65,74)(H,66,76)(H,67,75)(H,79,80)(H4,55,56,59)(H4,57,58,60)/t31-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDUQVHQAYSLBL-YICAFACKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83N15O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-leucine | |
CAS RN |
87549-52-8 |
Source


|
| Record name | alpha-Bag cell peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

